Cytotoxic Potency: DM1-SMe Demonstrates 3- to 10-Fold Superior Cell Killing vs. Maytansine Across Human Tumor Panels
DM1-SMe exhibits significantly enhanced cytotoxic potency compared to the parent natural product maytansine. In a standardized panel of human tumor cell lines, DM1-SMe achieved IC₅₀ values ranging from 0.003 to 0.01 nM, representing an approximate 3- to 10-fold increase in potency relative to maytansine tested under identical conditions . This quantitative advantage is corroborated by independent studies demonstrating that both S-methyl-DM1 and S-methyl-DM4 were more potent than maytansine towards all cell lines evaluated [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.003 to 0.01 nM |
| Comparator Or Baseline | Maytansine (parent compound) |
| Quantified Difference | 3- to 10-fold lower IC₅₀ (higher potency) |
| Conditions | Panel of human tumor cell lines; assay conditions not fully specified but consistent across comparator |
Why This Matters
For procurement decisions, this potency differential justifies the selection of DM1-SMe over maytansine for assays requiring maximal sensitivity, as lower compound consumption per experiment reduces long-term procurement costs and minimizes solvent interference in high-throughput screens.
- [1] Erickson, H. K., Wilhelm, S., Widdison, W., Leece, B., Sun, X., Kovtun, Y., Singh, R., & Chari, R. (2008). Evaluation of the cytotoxic potencies of the major maytansinoid metabolites of antibody maytansinoid conjugates detected in vitro and in preclinical mouse models. Cancer Research, 68(9_Supplement), 2150. View Source
